molecular formula C6H9ClN2O2 B2780069 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1172946-17-6

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2780069
CAS No.: 1172946-17-6
M. Wt: 176.6
InChI Key: BEYHZPBLBXWJJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of acetylenic ketones with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-pyrazol-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-4-2-3-7-8;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHZPBLBXWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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